molecular formula C23H21N3OS B11338618 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B11338618
M. Wt: 387.5 g/mol
InChI Key: ZZYZOYJUHNARKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This can be achieved through various methods, including:

    Neat Methods: Stirring the reactants without solvent at room temperature.

    Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for 6 hours and then at room temperature overnight.

    Fusion: A solvent-free reaction at high temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar conditions as described above but optimized for efficiency and yield. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The cyano group and pyridine ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the ethyl group on the acetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C23H21N3OS/c1-3-26(20-7-5-4-6-8-20)22(27)16-28-23-19(15-24)13-14-21(25-23)18-11-9-17(2)10-12-18/h4-14H,3,16H2,1-2H3

InChI Key

ZZYZOYJUHNARKC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.